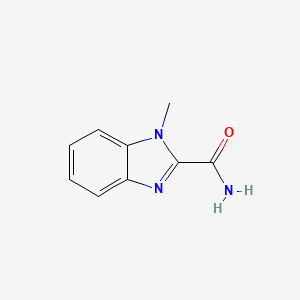

1-methyl-1H-1,3-benzodiazole-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylbenzimidazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-12-7-5-3-2-4-6(7)11-9(12)8(10)13/h2-5H,1H3,(H2,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVBBVKUKKJRSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901280098 | |

| Record name | 1-Methyl-1H-benzimidazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901280098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5805-75-4 | |

| Record name | 1-Methyl-1H-benzimidazole-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5805-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-benzimidazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901280098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of the 1-Methyl-1H-1,3-benzodiazole-2-carboxamide Core

The construction of the benzimidazole (B57391) scaffold is a well-established area of heterocyclic chemistry, with numerous methods available for adaptation. The primary challenge lies in the selective introduction of the N-methyl and C2-carboxamide substituents.

Direct synthesis strategies aim to construct the target molecule in a single step from acyclic precursors. The most common and established method for benzimidazole synthesis is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under dehydrating conditions.

A plausible direct approach for this compound involves the cyclocondensation of N-methyl-o-phenylenediamine with a suitable two-carbon synthon that can provide the carboxamide functionality. One such synthon is glyoxylic acid followed by amidation, or more directly, a derivative of oxamic acid. The reaction typically requires heat and an acid catalyst, such as a mineral acid or p-toluenesulfonic acid, to facilitate the dehydration and ring closure. While conceptually straightforward, this approach can sometimes be limited by the availability of the starting materials and may result in lower yields compared to multi-step methods.

One well-documented pathway involves the initial formation of 1-methyl-1H-benzimidazole-2-carboxylic acid. This key intermediate can be synthesized by treating 1-methyl-1H-benzimidazole with a strong base, such as n-butyllithium, to deprotonate the C2 position, followed by quenching the resulting lithiated species with carbon dioxide. The resulting carboxylic acid can then be converted to the target carboxamide. This final amidation step can be achieved through several standard methods:

Activation with Coupling Agents: The carboxylic acid can be reacted directly with ammonia or an ammonia source in the presence of a peptide coupling agent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

Conversion to an Acyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by treatment with ammonia.

Ester Amidation: The carboxylic acid can be esterified (e.g., to a methyl or ethyl ester), which is then subjected to aminolysis with ammonia to yield the final carboxamide.

The table below summarizes typical conditions for the key steps in this multi-step sequence.

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 1-Methyl-1H-benzimidazole | 1. n-Butyllithium in diethyl ether/hexanes, -78°C2. Carbon Dioxide (CO₂) gas3. Acidic workup (e.g., HCl) | 1-Methyl-1H-benzimidazole-2-carboxylic acid |

| 2a | 1-Methyl-1H-benzimidazole-2-carboxylic acid | HBTU, Ammonia source (e.g., NH₄Cl), Base (e.g., DIPEA) in DMF | This compound |

| 2b | 1-Methyl-1H-benzimidazole-2-carboxylic acid | 1. Thionyl chloride (SOCl₂), reflux2. Aqueous Ammonia (NH₄OH) | This compound |

| 2c | Methyl 1-methyl-1H-benzimidazole-2-carboxylate | Ammonia (NH₃) in Methanol, sealed tube, heat | This compound |

Functionalization and Derivatization Strategies at Key Positions

Once the this compound core is synthesized, it can be further modified to produce a diverse range of derivatives.

The N-methyl group is generally stable, but its modification is synthetically valuable for creating analogues. The most common strategy involves N-dealkylation to generate the corresponding secondary amine, 1H-1,3-benzodiazole-2-carboxamide. This transformation can be challenging and may require specific reagents. Chemical methods for N-demethylation often involve reaction with chloroformates followed by hydrolysis. nih.govresearchgate.net The resulting N-H proton is acidic and can be readily deprotonated with a base, allowing for subsequent re-alkylation with a wide variety of electrophiles (e.g., alkyl halides, benzyl halides) to introduce new N-substituents.

The primary carboxamide group at the C2 position is a versatile functional handle that can undergo numerous chemical transformations. These reactions allow for the conversion of the amide into other important functional groups.

Hydrolysis: Under acidic or basic conditions, the carboxamide can be hydrolyzed back to the corresponding 1-methyl-1H-benzimidazole-2-carboxylic acid.

Reduction: Treatment with strong reducing agents, such as lithium aluminum hydride (LiAlH₄), reduces the carboxamide to a primary amine, yielding (1-methyl-1H-benzimidazol-2-yl)methanamine.

Dehydration: The primary amide can be dehydrated to the corresponding nitrile, 1-methyl-1H-benzimidazole-2-carbonitrile, using reagents like phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or thionyl chloride (SOCl₂).

Hofmann Rearrangement: This classic reaction converts the primary amide into a primary amine with one less carbon atom. Treatment of this compound with bromine in the presence of a strong base (e.g., NaOH) would yield 1-methyl-1H-benzimidazol-2-amine.

The following table outlines these key transformations.

| Transformation | Reagent(s) | Product |

| Hydrolysis | H₃O⁺ or OH⁻, heat | 1-Methyl-1H-benzimidazole-2-carboxylic acid |

| Reduction | 1. LiAlH₄ in THF2. H₂O workup | (1-Methyl-1H-benzimidazol-2-yl)methanamine |

| Dehydration | POCl₃ or P₂O₅, heat | 1-Methyl-1H-benzimidazole-2-carbonitrile |

| Hofmann Rearrangement | Br₂, NaOH, H₂O | 1-Methyl-1H-benzimidazol-2-amine |

The fused benzene (B151609) ring of the benzimidazole core is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents. The regioselectivity of these reactions is governed by the electronic nature of the fused imidazole (B134444) ring. The imidazole moiety acts as an activating, ortho-, para-directing group relative to the benzene ring. However, in the fused system, this translates to preferential substitution at the 5- and 6-positions, as the 4- and 7-positions are sterically hindered and electronically less favored.

Nitration: Nitration of the benzimidazole ring typically occurs using a mixture of concentrated nitric acid and sulfuric acid. For 1-methyl-1H-benzimidazole systems, this reaction is known to yield the 5-nitro (or 6-nitro) derivative as the major product. researchgate.net

Halogenation: Halogenation, such as bromination, can be achieved using bromine in a suitable solvent like acetic acid or water. rsc.org Studies on 1-methylbenzimidazole confirm that substitution occurs on the benzene ring, leading to bromo- and polybromo-derivatives. The primary sites of substitution are again the 5- and 6-positions.

The introduction of these substituents provides new handles for further chemical modifications, such as cross-coupling reactions on halogenated derivatives or reduction of nitro groups to amines.

Green Chemistry and Sustainable Synthetic Methodologies for Benzodiazole Carboxamides

The principles of green chemistry are increasingly being applied to the synthesis of benzimidazole derivatives, including this compound, to develop more environmentally friendly and sustainable processes. ijarsct.co.in Traditional methods for synthesizing benzimidazoles often involve hazardous solvents, harsh reaction conditions, and the generation of significant waste. eprajournals.comjksus.org Green approaches aim to mitigate these issues by focusing on aspects such as catalyst development, solvent selection, and the use of alternative energy sources. ijarsct.co.inmdpi.com

A key area of research in the green synthesis of benzimidazoles is the development of efficient and recyclable catalysts. Various catalysts have been explored to promote the condensation reaction between o-phenylenediamines and aldehydes or carboxylic acids, which is a common route to forming the benzimidazole core.

Lewis Acid Catalysts : Lewis acids have proven to be effective catalysts for benzimidazole synthesis. For instance, erbium triflate (Er(OTf)₃) has been used as a commercially available and recyclable catalyst for the synthesis of 1,2-disubstituted benzimidazoles, offering high yields and short reaction times. mdpi.com Other metal salts like ZrOCl₂·8H₂O, TiCl₄, and SnCl₄·5H₂O have also demonstrated high catalytic efficacy. mdpi.com The use of such catalysts can proceed under solvent-free conditions or in greener solvents, reducing the environmental impact. mdpi.comchemmethod.com

Heterogeneous Catalysts : Solid-supported catalysts are particularly attractive from a green chemistry perspective due to their ease of separation and potential for reuse. Zeolites, which are microporous aluminosilicates, have been investigated for the synthesis of benzimidazoles. mdpi.com While effective, some procedures involving zeolites still utilize toxic solvents like acetonitrile. mdpi.com Another approach involves using silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂), an inexpensive and non-toxic catalyst, for the preparation of benzothiazole derivatives, a related class of compounds, under solvent-free conditions. nih.gov

Nanocatalysts : Nanomaterials are also emerging as promising catalysts. For example, Fe(III)-Schiff base/SBA-15, a nanocatalyst, has been used for the efficient synthesis of benzoxazoles, benzimidazoles, and benzothiazoles. tetrahedron-green-chem.com

The optimization of these catalysts involves studying the effects of catalyst loading, reaction temperature, and reaction time to maximize yield and minimize energy consumption. The reusability of the catalyst is a critical factor in developing a truly sustainable process.

The choice of solvent is a crucial aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. researchgate.net Efforts in the synthesis of benzimidazole carboxamides have focused on replacing traditional volatile organic compounds (VOCs) with more benign alternatives.

Water : Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. mdpi.com Methods have been developed for the synthesis of benzimidazole derivatives in water, sometimes in the presence of a catalyst like K₂CO₃, which can proceed without the need for additional reagents. chemmethod.com

Ethanol : As a grain-derived product, ethanol is a renewable and less toxic solvent option. tetrahedron-green-chem.com Catalyst-free synthesis of substituted benzimidazoles has been successfully demonstrated in ethanol at room temperature, offering high atom economy and no toxic waste formation. tetrahedron-green-chem.com

Glycerol : Glycerol, a byproduct of biodiesel production, is a biodegradable and recyclable solvent that has been used for the catalyst-free synthesis of benzimidazoles. tetrahedron-green-chem.com

Polyethylene Glycol (PEG) : PEG is considered a green solvent and has been used for the synthesis of benzimidazole derivatives. researchgate.net Optimization studies have shown that PEG 400 at 80-85 °C can provide excellent yields with mild reaction conditions and an easy workup procedure. researchgate.net

Deep Eutectic Solvents (DES) : DES are mixtures of Lewis or Brønsted acids and bases that form a eutectic with a melting point lower than the individual components. They are considered green solvents due to their low volatility and potential for recyclability. A selective and sustainable method for the synthesis of 1,2-disubstituted or 2-substituted benzimidazoles has been reported using a deep eutectic solvent, which acts as both the reaction medium and a reagent. nih.govnih.gov

Solvent-Free Reactions : The most environmentally friendly approach is to eliminate the use of solvents altogether. eprajournals.com Solvent-free reactions, often facilitated by grinding or microwave irradiation, can lead to shorter reaction times, higher yields, and simplified purification procedures. ijarsct.co.injksus.org These methods are often coupled with the use of solid catalysts. eprajournals.com

The following table summarizes various green solvents and their applications in the synthesis of benzimidazole derivatives.

| Green Solvent/Condition | Catalyst | Advantages |

| Water | K₂CO₃ | Environmentally benign, no additional reagents needed. chemmethod.com |

| Ethanol | Catalyst-free | Sustainable, high atom economy, room temperature reaction. tetrahedron-green-chem.com |

| Glycerol | Catalyst-free | Recyclable, biodegradable. tetrahedron-green-chem.com |

| Polyethylene Glycol (PEG 400) | None | Mild conditions, easy workup, excellent yields. researchgate.net |

| Deep Eutectic Solvents (DES) | Acts as reagent and medium | High yields, simplified workup. nih.govnih.gov |

| Solvent-Free | Various solid catalysts | Reduced waste, shorter reaction times, energy efficient. ijarsct.co.ineprajournals.com |

Analytical Methodologies for Compound Characterization in Research

The unambiguous characterization of newly synthesized compounds like this compound is crucial in research to confirm their identity, structure, and purity. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Spectroscopic methods provide detailed information about the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for determining the carbon-hydrogen framework of a molecule. arabjchem.orgresearchgate.net For this compound, ¹H NMR would show distinct signals for the methyl protons, the aromatic protons on the benzimidazole ring, and the amide protons. The chemical shifts, splitting patterns, and integration of these signals provide information about the connectivity of the atoms. rsc.org ¹³C NMR provides information about the different carbon environments in the molecule, including the carbonyl carbon of the amide group. arabjchem.orgrsc.org Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish correlations between protons and carbons, further aiding in structural assignment.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. ijpsm.com In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H and C=O stretching vibrations of the amide group, C-H stretching of the methyl and aromatic groups, and C=N and C=C stretching of the benzimidazole ring. nih.gov

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and elemental composition of a compound. cdc.gov High-resolution mass spectrometry (HRMS) can determine the exact mass with high accuracy, allowing for the confirmation of the molecular formula. acs.org The fragmentation pattern observed in the mass spectrum can also provide structural information.

The following table provides a summary of the expected spectroscopic data for a compound like this compound, based on typical values for similar structures. rsc.orgnih.govacs.org

| Spectroscopic Technique | Expected Data |

| ¹H NMR | Signals for methyl protons (~3.8 ppm), aromatic protons (7.2-8.1 ppm), and amide protons. |

| ¹³C NMR | Signals for methyl carbon, aromatic carbons, and the carbonyl carbon of the amide. |

| IR Spectroscopy | Absorption bands for N-H stretch, C=O stretch (~1700 cm⁻¹), C-H stretch, C=N stretch, and C=C stretch. nih.gov |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Chromatographic techniques are essential for determining the purity of a synthesized compound and for separating it from any unreacted starting materials or byproducts.

Thin-Layer Chromatography (TLC) : TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. ijpsm.com The compound is spotted on a silica gel plate and developed in an appropriate solvent system. A single spot after visualization (e.g., under UV light or with an iodine chamber) suggests a relatively pure compound. ijpsm.com The retention factor (Rf) value can be calculated and is characteristic of the compound in a given solvent system. ijpsm.com

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful technique for the quantitative determination of purity. nih.govresearchgate.net The compound is dissolved in a suitable solvent and injected into an HPLC system equipped with an appropriate column (e.g., C8 or C18) and a detector (e.g., UV-Vis). nih.gov A single sharp peak in the chromatogram indicates a high degree of purity. The retention time is a characteristic property of the compound under specific chromatographic conditions. HPLC methods can be developed and validated for selectivity, accuracy, and precision to ensure reliable purity assessment. nih.gov

Gas Chromatography (GC) : For volatile and thermally stable compounds, GC can also be used for purity analysis. cdc.gov The sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the stationary phase. Similar to HPLC, a single peak in the gas chromatogram is indicative of a pure compound.

The choice of chromatographic method depends on the properties of the compound being analyzed, such as its polarity, volatility, and thermal stability.

Elucidation of Structural Determinants for Biological Interaction Potency

The potency of biological interaction for this compound derivatives is intricately linked to the nature and position of various substituents on the benzimidazole core. SAR studies have systematically explored these relationships to optimize activity.

Impact of N1-Substitution on Molecular Recognition

The substitution at the N1 position of the benzimidazole ring is a critical determinant of molecular recognition and biological activity. The presence of a methyl group, as in the parent compound, is often a starting point for further optimization. Research on related N-substituted benzimidazole carboxamides has shown that variations at this position can significantly modulate potency and selectivity. nih.gov

For instance, studies on different series of benzimidazole derivatives have highlighted that the nature of the N1-substituent can influence the compound's interaction with target enzymes or receptors. The size, lipophilicity, and electronic properties of the substituent play a crucial role. While the methyl group in this compound establishes a baseline activity, further modifications are often necessary to enhance biological effects. For example, in a series of N-substituted benzimidazole carboxamides, derivatives with N-methyl substitution showed promising antiproliferative activity, particularly when combined with other favorable substitutions on the molecule. nih.gov

| N1-Substituent | General Observation on Activity | Reference |

|---|---|---|

| Methyl | Establishes baseline activity, can lead to potent compounds with other optimal substitutions. | nih.gov |

| Larger Alkyl Groups | Can increase lipophilicity, potentially affecting cell permeability and target engagement. | researchgate.net |

| Aryl/Heteroaryl Groups | May introduce additional binding interactions (e.g., π-stacking) with the target. | researchgate.net |

Role of the Carboxamide Functionality at the C2-Position

The carboxamide group at the C2-position is a key pharmacophoric feature in this class of compounds. It is known to participate in crucial hydrogen bonding interactions with biological targets. The amide NH and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, anchoring the molecule within the active site of an enzyme or the binding pocket of a receptor. nih.gov

The orientation and electronic nature of the carboxamide are vital for its interaction capabilities. Modifications to the amide portion, such as N-alkylation or replacement with other functional groups, often lead to a significant loss of activity, underscoring its importance. In many biologically active benzimidazole derivatives, the 2-carboxamide (B11827560) moiety is essential for maintaining the desired pharmacological profile. nih.gov

Effects of Substitutions on the Benzene Ring (e.g., C4, C5, C6, C7)

For example, the introduction of electron-withdrawing groups, such as nitro or cyano groups, can impact the acidity of the benzimidazole NH (if present) and alter the molecule's ability to participate in certain interactions. Conversely, electron-donating groups can enhance electron density and influence binding affinities. Studies on related benzimidazole-2-carboxamides have shown that substitutions at the C5 and C6 positions are particularly common for modifying activity. nih.gov For instance, cyano-substituted derivatives have demonstrated strong antiproliferative activity. nih.gov

| Position of Substitution | Type of Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|

| C5/C6 | Cyano (CN) | Strong antiproliferative activity. | nih.gov |

| C5/C6 | Nitro (NO2) | Can modulate electronic properties and biological activity. | researchgate.net |

| C4/C7 | Various | Substitutions can influence steric interactions and binding orientation. | researchgate.net |

Stereochemical Influences on Molecular Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. For derivatives of this compound, stereochemical considerations can arise from the introduction of chiral centers or from conformational restrictions.

Chiral Center Introduction and Its Impact on Biological Recognition

While this compound itself is achiral, the introduction of a chiral center, for instance, by substitution on the N1-methyl group or on the carboxamide nitrogen, can lead to enantiomers with potentially different biological activities. Biological systems, being inherently chiral, often exhibit stereoselectivity, meaning that one enantiomer may bind to a target receptor or enzyme with higher affinity than the other.

Although specific studies on the enantioselective synthesis and differential activity of chiral derivatives of this compound are not extensively reported in the available literature, the principle of stereoselectivity is well-established for many other classes of biologically active molecules. It is plausible that for chiral analogues of this compound, one enantiomer would be significantly more potent than the other.

Conformational Analysis and Bioactive Conformations

The biological activity of a molecule is not only dependent on its constitution and configuration but also on its conformation—the spatial arrangement of atoms that can be interconverted by rotation about single bonds. The preferred conformation of this compound and its derivatives, particularly the orientation of the C2-carboxamide group relative to the benzimidazole ring, is crucial for its interaction with a biological target.

Computational modeling and X-ray crystallography studies on related benzimidazole derivatives have provided insights into their conformational preferences. nih.govresearchgate.net For this compound, the planarity of the benzimidazole system and the potential for rotation around the bond connecting the ring to the carboxamide group are key conformational variables. The "bioactive conformation," or the conformation the molecule adopts when it binds to its target, is often the lowest energy conformation or a slightly higher energy state that is stabilized by the binding interactions. Understanding these conformational preferences is essential for the rational design of more potent analogues. For instance, in a related crystal structure of a methyl 1-substituted-1H-benzo[d]imidazole-7-carboxylate, the molecule adopts a twisted conformation. nih.gov

Mechanistic and Molecular Interaction Studies

Investigations of Protein-Ligand Interactions (In Vitro and In Silico)

Comprehensive in vitro and in silico studies are crucial for understanding how a compound interacts with biological targets at a molecular level. This includes identifying protein targets, elucidating inhibition mechanisms, and profiling binding affinities.

Enzyme Inhibition Mechanism Elucidation

The benzimidazole (B57391) scaffold is a component of various molecules investigated as enzyme inhibitors. nih.govnih.govnih.gov For instance, certain benzimidazole-based derivatives have been explored as inhibitors of enzymes like Epidermal Growth Factor Receptor (EGFR), Casein Kinase 1 (CK1), and Carbonic Anhydrases. nih.govnih.govnih.gov

However, a review of available scientific literature reveals no specific studies detailing the enzyme inhibition profile or mechanism of action for the precise compound 1-methyl-1H-1,3-benzodiazole-2-carboxamide. While a complex derivative, N-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-(2-(trifluoromethoxy)benz-amido)thiazole-4-carboxamide, which contains the 1-methyl-1H-benzimidazole core, was identified as a potent inhibitor of Casein Kinase 1δ (CK1δ), these findings are specific to the larger, more complex molecule and cannot be directly attributed to this compound. nih.gov

Receptor Binding Profiling and Ligand-Binding Domains

The interaction of compounds with cellular receptors is a key area of pharmacological research. Studies have investigated various benzimidazole carboxamide derivatives for their affinity with specific receptors, such as the 5-HT4 receptor. acs.orgresearchgate.netnih.gov

Specific data on the receptor binding profile for this compound is not available in the reviewed literature. One study on novel antagonists for the Pregnane X receptor (PXR) synthesized a compound where a 1-methyl-1H-benzo[d]imidazol-2-yl group was incorporated, but this molecule reportedly had marginal or no binding activity. researchgate.net

Interaction with Nucleic Acids and Other Biomolecules

The ability of small molecules to interact with DNA and RNA is a mechanism of action for many therapeutic agents. The benzimidazole structure, due to its similarity to natural purines, is a known DNA-binding scaffold, with some derivatives acting as minor groove binders or intercalating agents. acs.orgrsc.orgnih.govrsc.org These interactions can lead to the inhibition of enzymes like topoisomerase and interfere with DNA replication. acs.orgnih.gov

Despite the known DNA-binding properties of the broader benzimidazole class, no specific experimental data or studies were found that investigate the direct interaction of this compound with nucleic acids or other biomolecules.

Cellular Pathway Modulation in Model Systems

Investigating how a compound affects cellular processes such as cell cycle progression and programmed cell death in research models provides critical insight into its potential biological effects.

Mechanistic Analysis of Cell Cycle Regulation

Modulation of the cell cycle is a key mechanism for many anticancer agents. Certain complex benzimidazole derivatives have been shown to induce cell cycle arrest, often in the G0/G1 or G2/M phases, as part of their antiproliferative effects. acs.orgnih.govnih.gov For example, studies on complex benzimidazole-1,2,3-triazole hybrids and other derivatives have demonstrated their ability to halt the cell cycle in cancer cell lines. nih.govnih.gov

There are no available studies in the scientific literature that specifically analyze the effect of this compound on cell cycle regulation in any model system. Therefore, data on its potential to induce cell cycle arrest is currently unavailable.

Induction of Programmed Cell Death Pathways in Research Models

Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. The benzimidazole scaffold is present in numerous compounds that have been shown to trigger apoptotic pathways in cancer cells, often through the modulation of proteins in the Bcl-2 family and the activation of caspases. nih.govnih.govnih.gov

A review of the literature did not yield any specific studies or data on the ability of this compound to induce apoptosis or modulate programmed cell death pathways in any research model.

Modulation of Signal Transduction Cascades

This compound, commonly known as mebendazole (B1676124) (MBZ), has been shown to modulate a variety of signal transduction cascades critical for cell proliferation, survival, and differentiation. frontiersin.org Originally identified as an antihelminthic agent that targets tubulin polymerization in parasites, its anticancer effects are linked to its ability to interfere with multiple key signaling pathways in mammalian cells. frontiersin.orgwikipedia.org

Research has demonstrated that this compound can influence several major signaling pathways implicated in cancer progression. These include the Signal Transducer and Activator of Transcription 1 and 2 (STAT1/2), E-26-like protein 1 (ELK1)/serum response factor (SRF), Activator protein-1 (AP1), and the c-myc proto-oncogene (MYC)/myc-associated factor X (MAX) pathways. frontiersin.org

A notable and unique characteristic of mebendazole among tubulin-binding agents is its ability to activate the MEK-ERK signaling pathway. nih.gov Studies using THP-1 monocytes, PMA differentiated macrophages, and a MAPK reporter HEK-293 cell line confirmed that mebendazole increases MEK/ERK phosphorylation. nih.gov This effect was not observed with several other tubulin-active drugs. nih.gov The activation of ERK signaling is considered a key part of its immunomodulatory activity. nih.gov

Furthermore, mebendazole has been identified as a potent inhibitor of several kinases involved in cancer biology. In silico predictions followed by in vitro validation revealed its ability to inhibit the activity of ABL1, MAPK1/ERK2, and most potently, MAPK14 (p38α), with an IC₅₀ value of 104 ± 46 nM. nih.gov The compound also functions as a selective inhibitor of Traf2 and Nck-interacting protein kinase (TNIK), a key mediator in the Wnt signaling pathway. nih.govnih.gov By inhibiting TNIK, mebendazole can suppress the transcriptional activity of the β-catenin-TCF complex, which is crucial for the proliferation of certain cancer cells. nih.gov

Table 1: Signal Transduction Cascades Modulated by this compound

| Signaling Pathway/Target Kinase | Effect of Modulation | Cell/Research Model | Reference |

|---|---|---|---|

| MEK-ERK Pathway | Activation (increased phosphorylation) | THP-1 monocytes, PMA differentiated macrophages, CD4+ T-cells | nih.gov |

| Wnt/β-catenin Pathway | Inhibition (via TNIK) | Colorectal cancer models | nih.govnih.gov |

| MAPK14 (p38α) | Inhibition | Glioblastoma cell lines | nih.gov |

| STAT1/2, ELK1/SRF, AP1, MYC/MAX | Modulation | Various cancer cells | frontiersin.org |

| ABL1 | Inhibition | In vitro kinase assays, CML cells | nih.govresearchgate.net |

Phenotypic Screening and Target Deconvolution in Research Models

Phenotypic screening, which assesses the effects of compounds on cellular or organismal phenotypes, has been instrumental in identifying the novel therapeutic potential of this compound beyond its original indication. technologynetworks.comnih.gov This approach, combined with subsequent target deconvolution efforts, has unveiled a complex polypharmacology, suggesting that the compound interacts with multiple targets to exert its effects. nih.govnih.gov

The repurposing of this compound for cancer therapy was spurred by phenotypic observations of its potent anti-proliferative effects in various cancer models. rjptonline.orgmdpi.com For instance, a screen of 1,600 clinically used compounds identified it as having selective activity against colon cancer cell lines. researchgate.net Similarly, in vitro experiments showed it induced apoptosis in glioblastoma cell lines with IC₅₀ values as low as 0.1 μM. mdpi.com

These phenotypic findings prompted target deconvolution studies to identify the molecular mechanisms responsible. In silico target prediction algorithms have been a key tool in this process. nih.gov One such study unveiled 21 putative molecular targets for the compound, with subsequent experimental validation confirming its potent inhibitory activity against the kinases ABL1 and MAPK14/p38α. nih.gov Another study, using a combination of modeling and screening of FDA-approved drugs, identified TRAF2- and NCK-interacting kinase (TNIK) as a novel target, particularly relevant in Wnt-activated colorectal cancer. nih.gov Further screening and analysis revealed that the compound also interacts with other protein kinases, including BRAF. researchgate.net

Table 2: Novel Biological Targets of this compound Identified via Phenotypic Screening and Target Deconvolution

| Novel Target | Method of Identification | Associated Disease Model | Reference |

|---|---|---|---|

| MAPK14 (p38α) | In silico target prediction followed by in vitro kinase assay | Glioblastoma | nih.gov |

| TNIK | Screening of FDA-approved drugs and CoMSIA-SIMCA modeling | Colorectal Cancer | nih.gov |

| BCR-ABL | Protein kinase binding measurements | Chronic Myeloid Leukemia (CML) | researchgate.net |

| BRAF | Protein kinase binding measurements | Colon Cancer | researchgate.net |

| VEGFR2 | Protein target prediction | General cancer (angiogenesis) | rjptonline.orgnih.gov |

The concept of "off-target" interactions is central to the polypharmacology of this compound, particularly in the context of drug repurposing. nih.gov While its primary antihelminthic effect is due to binding parasitic tubulin, its anticancer activities appear to stem from interactions with multiple other proteins in mammalian cells. frontiersin.orgnih.gov These interactions, once considered "off-target," are now recognized as key to its therapeutic potential in oncology.

Analysis of its activity profile across the NCI 60 cell line panel revealed only a modest correlation with albendazole, another benzimidazole, indicating distinct mechanisms of action and, by extension, different interaction profiles. researchgate.net This suggests that despite structural similarities, their polypharmacological landscapes differ significantly. researchgate.net

Further investigations have confirmed that the compound binds to a range of protein kinases beyond its initially identified targets. nih.govresearchgate.net This multi-targeting ability is a hallmark of its mechanism. For example, its ability to inhibit both tubulin polymerization and key signaling kinases like MAPK14 and TNIK showcases a dual mechanism that may contribute to its potent anticancer effects. wikipedia.orgnih.govnih.gov The recognition of this complex interaction profile is crucial for understanding its efficacy and for the rational design of combination therapies. nih.govstrath.ac.uk

Structure-Based Drug Design Principles Applied to this compound

Structure-based drug design principles have been retrospectively applied to this compound to understand its binding to newly identified targets and to explore structure-activity relationships (SAR). nih.govnih.gov These computational methods provide insights into the molecular interactions that govern its polypharmacology.

Molecular modeling and docking simulations have been employed to predict and analyze the binding mode of the compound within the catalytic sites of its target kinases. nih.govnih.gov For MAPK14, modeling suggested that the benzimidazole core forms a key hydrogen bond interaction with the methionine 109 residue in the hinge region of the kinase, while another part of the molecule settles into a hydrophobic pocket. nih.gov Similarly, docking studies predicted that the compound binds to the ATP-binding pocket of TNIK in a manner comparable to the known inhibitor dasatinib. nih.gov

Quantitative structure-activity relationship (QSAR) studies, such as Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to identify the molecular features essential for inhibitory activity. nih.govelsevierpure.com These analyses revealed that linear and hydrophilic moieties are generally favored for TNIK inhibition over more complex and hydrophobic groups, and confirmed that this compound possesses these favorable characteristics. nih.govelsevierpure.com

Furthermore, molecular modeling has been used to investigate the different polymorphic forms (A, B, and C) of the compound. researchgate.netrsc.org These studies aimed to predict which form would bind most efficiently to the colchicine-binding site of tubulin. The research suggested that polymorph B is the most lipophilic and is expected to bind more efficiently than forms A and C, which has implications for its ability to cross the blood-brain barrier to target brain tumors. researchgate.netrsc.org

Table 3: Application of Structure-Based Design Principles

| Target | Modeling Technique | Key Findings | Reference |

|---|---|---|---|

| MAPK14 | Molecular Docking | Predicted binding mode in the catalytic site, with H-bond to Met109. | nih.gov |

| TNIK | CoMSIA, kNN, Molecular Docking | Identified favorable molecular features for binding and predicted a binding mode similar to dasatinib. | nih.govelsevierpure.com |

| Tubulin | Molecular Modelling | Predicted that polymorph B binds more efficiently to the colchicine (B1669291) site than polymorphs A and C. | researchgate.netrsc.org |

Compound Reference Table

Advanced Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and reactivity of molecules. dergipark.org.tr These methods provide a detailed picture of electron distribution and energy levels, which are key determinants of a compound's chemical behavior.

Molecular Orbital Analysis and Electronic Properties

Molecular orbital (MO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is central to understanding a molecule's electronic properties and reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating nucleophilic or electron-donating character. Conversely, the LUMO is the orbital that is most likely to accept an electron, signifying electrophilic or electron-accepting character. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. acs.org A large gap suggests high stability and low reactivity, while a small gap implies the opposite.

For benzimidazole (B57391) derivatives, DFT calculations have been used to determine these parameters. dergipark.org.trelectrochemsci.org For instance, studies on related benzimidazoles show that substitutions on the benzimidazole ring can significantly alter the HOMO-LUMO gap. dergipark.org.tr In the case of 1-methyl-1H-1,3-benzodiazole-2-carboxamide, the methyl group at the N1 position and the carboxamide group at the C2 position would influence the electron density distribution across the bicyclic system. The carboxamide group, being an electron-withdrawing group, would likely lower the energy of the LUMO, potentially affecting the molecule's ability to accept electrons.

Table 1: Representative Quantum Chemical Descriptors for Benzimidazole Derivatives (Theoretical Data) This table presents theoretical data for related benzimidazole compounds to infer properties of this compound.

| Descriptor | Predicted Value Range for Related Compounds | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -5.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.5 to -1.0 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Correlates with chemical reactivity and stability |

| Dipole Moment | 2.0 to 5.0 D | Measures polarity and influences solubility and intermolecular interactions |

Data inferred from computational studies on various benzimidazole derivatives. acs.orgnih.gov

Reaction Pathway Modeling for Synthesis and Metabolism (In Silico)

In silico modeling can predict the most likely pathways for a molecule's synthesis and metabolism. For the synthesis of this compound, computational models can help identify the most energetically favorable reaction routes, potentially starting from N-methyl-o-phenylenediamine and a suitable two-carbon synthon.

More significantly, computational tools can predict metabolic fate. The metabolism of benzimidazole-containing compounds often involves oxidation, hydroxylation, or demethylation, primarily mediated by cytochrome P450 (CYP) enzymes. In silico metabolism prediction tools can identify which atoms in the this compound molecule are most susceptible to metabolic attack. mdpi.comnih.gov The methyl group on the nitrogen atom and various positions on the benzene (B151609) ring are likely sites for oxidative metabolism. Predicting these metabolic pathways is crucial in the early stages of drug discovery to identify potentially active or toxic metabolites. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a biological macromolecule, typically a protein. nih.gov These methods are instrumental in identifying potential drug targets and understanding the molecular basis of a compound's activity.

Prediction of Binding Modes with Target Proteins

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a protein's active site, as well as the binding affinity. researchgate.net For benzimidazole derivatives, a common target class is protein kinases, where the benzimidazole scaffold can act as a hinge-binding motif. nih.gov In a hypothetical docking study of this compound with a protein kinase, the software would explore various conformations of the ligand within the ATP-binding pocket.

Conformational Changes Upon Ligand Binding

Molecular dynamics (MD) simulations extend the static picture provided by docking by simulating the movements of atoms in the ligand-protein complex over time. An MD simulation can reveal how the protein's conformation changes to accommodate the ligand and how stable the interactions predicted by docking are. acs.org For this compound, an MD simulation could show whether the hydrogen bonds formed by the carboxamide group are stable and persistent, and whether the binding of the ligand induces any significant and functionally relevant conformational shifts in the target protein.

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, untested compounds.

For a class of compounds like benzimidazole-2-carboxamides, a QSAR study would involve synthesizing a series of analogues of this compound with different substituents on the benzene ring. The biological activity of these compounds would be measured, and various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) would be calculated for each. Statistical methods would then be used to build an equation that relates these descriptors to the observed activity. Such a model could predict that, for instance, adding electron-withdrawing groups at a specific position on the benzene ring increases activity, guiding the synthesis of more potent analogues. While specific QSAR models for this exact compound are not available, the principles have been widely applied to the broader benzimidazole class. nih.govresearchgate.net

Ligand-Based Pharmacophore Modeling and Virtual Screening

When the three-dimensional structure of a biological target is unknown, ligand-based methods are employed. These approaches leverage the knowledge of molecules known to be active to deduce the necessary features for biological interaction.

Pharmacophore modeling identifies the essential spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for binding to a specific biological target. The this compound structure presents several key pharmacophoric features:

An aromatic benzimidazole ring system capable of π-π stacking interactions.

A carboxamide linker with hydrogen bond donor (N-H) and acceptor (C=O) sites.

A methyl group at the N1 position which can influence conformation and solubility.

By analyzing a set of active benzimidazole compounds, a consensus pharmacophore can be generated. This pharmacophore model serves as a three-dimensional template for designing entirely new molecular scaffolds. nih.gov The goal of "scaffold hopping" is to replace the core benzimidazole structure with a different chemical framework while retaining the crucial pharmacophoric features in their correct 3D orientation. nih.govnih.gov This can lead to the discovery of novel chemical classes with improved properties.

Once a pharmacophore model is established, it can be used as a 3D query to search large databases of chemical compounds in a process known as virtual screening. acs.org This computational technique rapidly filters millions of compounds to identify those that match the key features of the pharmacophore model. The identified "hits" are structurally diverse molecules that are predicted to have the desired biological activity because they present the same essential features as the original active compounds. acs.org This approach is highly effective for discovering structurally diverse analogs of this compound, moving beyond simple substitutions on the benzimidazole ring and exploring new chemical space. These virtual hits are then prioritized for acquisition and biological testing.

Table 2: Hypothetical Pharmacophore Model for a this compound Analog This table illustrates a hypothetical model based on the structural features of the compound and common interaction patterns.

| Pharmacophoric Feature | Corresponding Chemical Group | Type of Interaction | Distance from Aromatic Ring Center (Å) |

|---|---|---|---|

| Aromatic Ring (AR) | Benzimidazole Ring | π-π Stacking / Hydrophobic | 0.0 |

| Hydrogen Bond Acceptor (HBA) | Carboxamide Oxygen (C=O) | Hydrogen Bonding | ~3.5 - 4.5 |

| Hydrogen Bond Donor (HBD) | Carboxamide Nitrogen (N-H) | Hydrogen Bonding | ~4.0 - 5.0 |

| Hydrophobic Center (HY) | N1-Methyl Group | Hydrophobic/Van der Waals | ~2.5 - 3.5 |

Derivatives and Analog Research: Chemical Biology Probes and Tool Compounds

Design and Synthesis of Labeled Probes for Target Engagement Studies

Labeled probes are essential for visualizing and quantifying the interaction of a small molecule with its biological target in a complex cellular environment. The 1-methyl-1H-1,3-benzodiazole-2-carboxamide scaffold can be chemically modified to incorporate various reporter tags, such as fluorophores or affinity handles.

Fluorescent Probes for Live-Cell Imaging

Fluorescent probes derived from heterocyclic scaffolds like benzimidazole (B57391) and the structurally similar benzothiazole are valuable tools for live-cell imaging. While specific fluorescent probes based on this compound are not extensively documented in the reviewed literature, the design principles can be inferred from related structures. For instance, benzothiadiazole derivatives have been successfully developed as fluorescent probes for imaging. These probes often feature an electron-donating group and an electron-accepting group to facilitate intramolecular charge transfer (ICT), a process that is sensitive to the local environment and can result in changes in fluorescence.

The design of a fluorescent probe based on the this compound scaffold would likely involve the introduction of a fluorophore at a position that does not interfere with its biological activity. A common strategy is to link a fluorescent dye to the parent molecule via a flexible linker. The choice of fluorophore would depend on the specific application, with considerations for photostability, quantum yield, and excitation/emission wavelengths to minimize cellular autofluorescence. For example, a benzothiazole derivative was successfully conjugated with a (4-aminophenyl)ethynyl group to create a fluorescent molecule with strong blue and green fluorescence suitable for confocal cell imaging nih.gov.

Table 1: Design Considerations for Fluorescent Probes

| Feature | Design Strategy | Rationale |

| Fluorophore Attachment | Conjugation via a linker to a non-critical position of the scaffold. | To minimize interference with the probe's biological target binding. |

| Fluorophore Selection | Choice of dye with optimal photophysical properties (e.g., high quantum yield, photostability). | To ensure robust and detectable signal for imaging. |

| Environmental Sensitivity | Incorporation of moieties that respond to changes in the local environment (e.g., polarity, pH). | To enable the probe to report on specific cellular states or events. |

| Cellular Localization | Addition of targeting groups or modification of physicochemical properties. | To direct the probe to specific subcellular compartments. |

Affinity Probes for Proteomic Target Identification

Affinity probes are crucial for the identification of the protein targets of a bioactive compound. These probes typically consist of three components: a reactive group for covalent binding to the target, a linker, and a reporter tag (e.g., biotin or a clickable alkyne) for enrichment and identification. The design of an affinity probe based on this compound would involve the strategic placement of a reactive group and a reporter tag.

The synthesis of such a probe would require careful chemical modification of the parent compound. For example, a linker with a terminal alkyne or azide group could be attached to the benzimidazole ring or the carboxamide nitrogen, allowing for subsequent "click chemistry" ligation to a reporter molecule. Alternatively, a photo-reactive group, such as a diazirine, could be incorporated to enable photo-affinity labeling, which allows for covalent cross-linking to the target protein upon UV irradiation. These chemical proteomics approaches are powerful for isolating and identifying protein targets from the complex cellular milieu nih.gov.

Development of Chemical Tools for Pathway Dissection

Chemical tools, such as selective inhibitors and modulators, are indispensable for the functional perturbation of biological pathways. The this compound scaffold has been explored for the development of such tools.

Selective Inhibitors for Specific Biological Processes

Derivatives of the benzimidazole core have shown promise as selective inhibitors of various enzymes. For instance, a compound closely related to the core structure, N-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-(2-(trifluoromethoxy)benz-amido)thiazole-4-carboxamide, was identified as a potent and selective inhibitor of casein kinase 1 delta (CK1δ) and epsilon (CK1ε) nih.gov. These kinases are involved in numerous cellular processes, and their dysregulation is implicated in diseases such as cancer.

Furthermore, benzimidazole derivatives have been investigated as inhibitors of other key enzymes. For example, novel 1H-benzo[d]imidazole-4-carboxamide derivatives have been synthesized and identified as potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an important target in cancer therapy nih.gov. Additionally, certain benzimidazole-thiols have demonstrated significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting their potential in the management of diabetes acs.org.

Table 2: Examples of Benzimidazole-based Selective Inhibitors

| Derivative Class | Target Enzyme(s) | Biological Process |

| N-(1-Methyl-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamides | CK1δ/ε | Cellular signaling, proliferation nih.gov |

| 1H-Benzo[d]imidazole-4-carboxamides | PARP-1 | DNA repair, cancer nih.gov |

| 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols | α-Glucosidase | Carbohydrate metabolism acs.org |

| 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides | Carbonic Anhydrase II and VII | pH regulation nih.gov |

Modulators for Functional Perturbation Studies

The development of selective inhibitors allows for their use as modulators in functional perturbation studies. By inhibiting a specific protein, researchers can investigate its role in a particular biological pathway or cellular process. For example, the selective CK1δ/ε inhibitors derived from the benzimidazole scaffold can be used to probe the functions of these kinases in cell cycle progression and circadian rhythms. Similarly, PARP-1 inhibitors can be employed to study the mechanisms of DNA repair and to sensitize cancer cells to chemotherapy nih.gov. The ability to chemically modulate the activity of a specific protein provides a powerful approach to dissecting its function in a temporal and dose-dependent manner, offering advantages over genetic knockout approaches.

Hybrid Molecules Incorporating the this compound Moiety

Molecular hybridization is a strategy in drug design that combines two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced or synergistic biological activity. The this compound moiety can serve as a key building block in the synthesis of such hybrid molecules.

The synthesis of hybrid molecules often involves the covalent linkage of the benzimidazole core to another biologically active scaffold. For instance, benzothiazole-based sulfonamide hybrids have been synthesized and shown to possess various therapeutic potentials dergipark.org.tr. Similarly, hybrid compounds incorporating benzothiazole and 1,2,4-oxadiazole moieties have been developed for biological applications uaeu.ac.ae. The rationale behind this approach is that the resulting hybrid molecule may interact with multiple targets or may exhibit a novel mechanism of action. The synthesis of such hybrids typically involves multi-step reactions to connect the different pharmacophoric units through appropriate linkers.

Fusion with Other Pharmacophores

A prominent strategy in the design of novel chemical probes and tool compounds is the fusion of the this compound core with other known pharmacophores. This molecular hybridization approach aims to create chimeric molecules with unique biological activity profiles, potentially leading to enhanced potency, altered selectivity, or novel mechanisms of action.

Research has demonstrated the utility of integrating the benzimidazole nucleus with other heterocyclic systems to generate compounds with significant therapeutic potential. For instance, the combination of a benzimidazole moiety with other pharmacophoric elements has been explored in the development of inhibitors for enzymes such as cyclooxygenases (COXs) and lipoxygenases (LOXs), which are key targets in inflammation research. nih.gov

A notable example involves the synthesis of hybrid molecules incorporating the benzimidazole scaffold with a phthalimide subunit, a known pharmacophore for TNF-α inhibition. This strategy resulted in compounds with multi-target inhibitory effects on COX-1, COX-2, 5-LOX, and 15-LOX enzymes. nih.gov While not specifically focused on this compound, these findings highlight the potential of applying similar pharmacophore fusion strategies to this core structure to develop novel probes for studying inflammatory pathways.

The following table summarizes representative examples of pharmacophore fusion strategies involving the broader benzimidazole scaffold, which could be conceptually applied to this compound.

| Fused Pharmacophore | Target(s) | Potential Application as a Probe |

|---|---|---|

| Thiazole | Casein Kinase 1 (CK1) δ/ε | Studying the role of CK1 isoforms in cell proliferation and tumorigenesis. |

| Piperidine | Histamine H1/Tachykinin NK1 Receptors | Investigating the interplay between histamine and neurokinin signaling pathways. acs.org |

| Pyridine | Poly(ADP-ribose)polymerase-1 (PARP-1) | Probing DNA repair mechanisms and sensitizing cancer cells to chemotherapy. nih.gov |

Multi-Target Ligand Design

The concept of "designed multiple ligands" or multi-target drugs has gained significant traction as a promising strategy for treating complex multifactorial diseases such as cancer and neurodegenerative disorders. nih.govspringernature.com The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for the development of ligands that interact with multiple biological targets. researchgate.net

Derivatives of this compound are well-suited for multi-target ligand design due to the numerous points for chemical modification on the benzimidazole ring system. By strategically introducing different functional groups, it is possible to create molecules that simultaneously modulate the activity of several proteins or pathways involved in a disease process.

For example, research into benzimidazole-based compounds has led to the identification of multi-target inhibitors of receptor tyrosine kinases, such as EGFR and VEGFR-2, which are crucial for cancer progression. scielo.br Virtual screening and subsequent synthesis of benzimidazole derivatives have yielded potent multi-target anticancer agents. scielo.br

The design of multi-target ligands often involves computational approaches, such as molecular docking and pharmacophore modeling, to predict the binding of a single molecule to multiple target proteins. springernature.com These in silico methods can guide the rational design of this compound derivatives with desired polypharmacological profiles.

The table below provides examples of target combinations that have been pursued with benzimidazole-based multi-target ligands, illustrating the potential applications for derivatives of this compound.

| Target Combination | Therapeutic Area | Rationale for Multi-Targeting |

|---|---|---|

| EGFR/VEGFR-2/PDGFR | Oncology | Simultaneously inhibiting key pathways in tumor growth, angiogenesis, and metastasis. scielo.br |

| COX/LOX | Inflammation | Broad-spectrum anti-inflammatory effects by targeting parallel pathways in the arachidonic acid cascade. nih.gov |

| Histamine H1/H3 Receptors | Allergic Diseases | Addressing multiple symptoms of allergic reactions, such as nasal congestion. acs.org |

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 1-Methyl-1H-1,3-benzodiazole-2-carboxamide

This compound is a derivative of the benzimidazole (B57391) scaffold, characterized by a methyl group at the N1 position and a carboxamide group at the C2 position. While extensive research exists on the broader benzimidazole class, dedicated studies on this specific molecule are less common. However, by examining the available data and the well-established principles of benzimidazole chemistry, a summary of its current understanding can be constructed.

The synthesis of 2-substituted benzimidazoles, including carboxamide derivatives, typically involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives. ijpcbs.comnih.govacs.org The introduction of the N-methyl group can be achieved through N-alkylation of the benzimidazole ring, a process known to influence the compound's physical properties, such as lowering its melting point and increasing its solubility in nonpolar solvents. nih.gov The presence of the carboxamide group at the C2 position is significant, as this functional group can participate in hydrogen bonding, a key interaction in biological systems.

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of their substituents. mdpi.com The N1, C2, and C5(6) positions are particularly crucial in defining the pharmacological profile of these compounds. mdpi.commdpi.com For instance, N-alkylation has been shown to have varied effects; while in some cases it can render a compound inactive in vitro, in others it is a critical feature for activity. tandfonline.com The carboxamide moiety at the C2 position has been explored in the context of various biological targets. For example, benzimidazole-2-carboxamide derivatives have been investigated as potential antihyperlipidemic agents and as inhibitors of viral entry and replication. nih.govnih.gov

While specific biological data for this compound is not extensively reported in publicly available literature, the known activities of closely related compounds suggest its potential for biological relevance. The benzimidazole core itself is known to interact with various biomolecules through mechanisms like hydrogen bonding, π-π stacking, and coordination with metal ions. mdpi.com

Unexplored Research Avenues and Hypotheses

The limited specific research on this compound presents a fertile ground for future investigation. Several unexplored research avenues and testable hypotheses can be formulated based on the known chemistry and biology of the benzimidazole class.

Hypothesis 1: Modulated Biological Activity due to N-Methylation. The presence of the methyl group at the N1 position likely alters the electronic and steric properties of the molecule compared to its unsubstituted counterpart, 1H-1,3-benzodiazole-2-carboxamide. This modification could lead to enhanced or altered selectivity for biological targets. It is hypothesized that the N-methyl group could influence the compound's membrane permeability and metabolic stability, potentially leading to a different pharmacokinetic profile. tandfonline.com

Hypothesis 2: Potential as a Kinase Inhibitor. The benzimidazole scaffold is a common feature in many kinase inhibitors used in cancer therapy. nih.govarabjchem.org The 2-carboxamide (B11827560) functionality can act as a hydrogen bond donor and acceptor, which is a common interaction motif in the ATP-binding pocket of kinases. It is hypothesized that this compound could exhibit inhibitory activity against specific kinases, and its efficacy could be compared to other 2-substituted benzimidazoles.

Hypothesis 3: Antimicrobial and Antiviral Potential. Benzimidazole derivatives are well-documented for their broad-spectrum antimicrobial and antiviral activities. tandfonline.comresearchgate.netrjptonline.org The specific combination of the N-methyl and C2-carboxamide groups in the target compound has not been extensively screened against a wide range of pathogens. It is hypothesized that this compound may possess activity against certain strains of bacteria, fungi, or viruses, warranting comprehensive screening studies.

Hypothesis 4: Role as a Metal-Chelating Agent. The benzimidazole nucleus can coordinate with metal ions, a property that has been explored for the development of novel therapeutic and diagnostic agents. The carboxamide group could also participate in metal chelation. It is hypothesized that this compound could form stable complexes with biologically relevant metal ions, suggesting potential applications in areas such as chelation therapy or as a component of metalloenzyme inhibitors.

Methodological Advancements for Future Investigations

To explore the aforementioned hypotheses and gain a deeper understanding of this compound, modern and advanced research methodologies should be employed.

High-Throughput Screening (HTS): To efficiently assess the biological activity of this compound, HTS assays against a diverse panel of biological targets, including kinases, proteases, and microbial strains, would be invaluable. nih.gov

Advanced Spectroscopic and Chromatographic Techniques: Detailed structural elucidation and purity assessment can be achieved using advanced NMR techniques (including 2D NMR), high-resolution mass spectrometry (HRMS), and various chromatographic methods like HPLC and UHPLC. nih.govnih.govtsijournals.commdpi.com These techniques are crucial for confirming the identity and purity of the synthesized compound and its potential metabolites.

Computational Modeling and Simulation: In silico methods such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies can provide significant insights into the potential binding modes and interactions of this compound with biological targets. tandfonline.commdpi.comnih.govnih.govresearchgate.net These computational approaches can help in prioritizing experimental studies and in the rational design of more potent analogs.

Cell-Based Assays and Phenotypic Screening: Beyond target-based assays, evaluating the effect of the compound in cellular models of disease can provide a more holistic view of its biological activity. Phenotypic screening can uncover unexpected therapeutic potentials that might be missed in target-oriented approaches.

Cocrystallization and Structural Biology: Obtaining a crystal structure of the compound bound to a biological target (e.g., an enzyme active site) through X-ray crystallography would provide definitive evidence of its binding mode and serve as a powerful tool for structure-based drug design.

Potential Contribution to Fundamental Chemical Biology Knowledge

The study of this compound, while focused on a single molecule, has the potential to contribute significantly to our fundamental understanding of chemical biology.

Elucidating Structure-Activity Relationships (SAR): A thorough investigation of this compound and its close analogs would provide valuable data for refining the SAR models of benzimidazole derivatives. researchgate.netnih.govnih.gov Understanding how the interplay between the N-methyl and C2-carboxamide groups influences biological activity can guide the design of future benzimidazole-based therapeutic agents with improved potency and selectivity.

Development of Novel Chemical Probes: If this compound demonstrates selective interaction with a specific biological target, it could be developed into a chemical probe. mdpi.com Such probes are instrumental in dissecting complex biological pathways and validating new drug targets. The functional handles on the molecule (the carboxamide group) could be further modified to attach fluorescent tags or affinity labels.

Informing Drug Discovery Efforts: The benzimidazole scaffold continues to be a rich source of new drug candidates. nih.gov Detailed characterization of less-explored derivatives like this compound expands the chemical space available to medicinal chemists. The insights gained from its study could inspire the development of novel drugs for a range of diseases, from infections to cancer. arabjchem.orgnih.gov

Advancing the Understanding of "Privileged Structures": By systematically exploring the chemical and biological properties of this specific derivative, researchers can contribute to a deeper understanding of why the benzimidazole nucleus is such a successful "privileged structure" in medicinal chemistry. This knowledge can be applied to the design of other heterocyclic scaffolds with therapeutic potential.

Q & A

Q. What are the common synthetic routes for 1-methyl-1H-1,3-benzodiazole-2-carboxamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step procedures, including cyclization of substituted benzene derivatives with appropriate carboxamide precursors. Key steps include:

- Cyclization : Using reagents like POCl₃ or polyphosphoric acid to form the benzodiazole core.

- Functionalization : Introducing the methyl group at the 1-position via alkylation or nucleophilic substitution.

- Carboxamide Formation : Coupling with activated carboxylic acids (e.g., using EDCI/HOBt or carbodiimide-based reagents).

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for cyclization .

- Catalysis : Transition-metal catalysts (e.g., Cu(I) for click chemistry) improve regioselectivity in heterocycle formation .

- Temperature Control : Low temperatures (0–5°C) minimize side reactions during alkylation steps .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | POCl₃, reflux, 4 h | 65–75 | |

| Methylation | CH₃I, K₂CO₃, DMF, RT | 80–85 | |

| Carboxamide Coupling | EDCI, HOBt, DCM, 0°C to RT | 70–78 |

Q. How can researchers confirm the structural integrity of synthesized this compound?

Methodological Answer: Structural validation employs:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., methyl group at δ 3.8–4.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 191.09) .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures to atomic resolution, identifying bond lengths and angles .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported structural conformations of this compound?

Methodological Answer: Discrepancies in bond angles or torsional strains are addressed by:

- High-Resolution Data Collection : Using synchrotron radiation or cryocooling to enhance diffraction quality.

- SHELX Refinement : Employing SHELXL for anisotropic displacement parameters and hydrogen-bonding networks .

- Validation Tools : Programs like PLATON or Mercury assess geometric outliers and packing efficiencies .

Example : A 2022 study resolved a methyl group orientation ambiguity via SHELXL refinement, confirming a 120° dihedral angle between benzodiazole and carboxamide planes .

Q. What experimental strategies elucidate the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- Biochemical Assays : Fluorescence polarization or SPR (surface plasmon resonance) quantify binding affinity (e.g., IC₅₀ values for kinase inhibition) .

- Molecular Docking : Software like AutoDock Vina models interactions with active sites (e.g., hydrogen bonding with ATP-binding pockets) .

- Mutagenesis Studies : Site-directed mutagenesis identifies critical residues (e.g., replacing Lys123 with Ala to disrupt binding) .

Q. Table 2: Example Target Interactions

| Target | Assay Type | Key Finding | Reference |

|---|---|---|---|

| Kinase X | SPR, Kd = 12 nM | Competitive ATP inhibition | |

| Protease Y | Fluorescence quenching | Active-site covalent modification |

Q. How can structure-activity relationship (SAR) studies improve the compound’s bioactivity?

Methodological Answer:

- Systematic Modifications : Varying substituents at positions 1 (methyl) and 2 (carboxamide) to assess potency .

- Pharmacophore Mapping : Identifying essential groups (e.g., carboxamide for hydrogen bonding) via 3D-QSAR models .

- In Vivo Testing : Optimizing pharmacokinetics (e.g., methyl → trifluoromethyl for metabolic stability) .

Example : Replacing the methyl group with a trifluoromethyl moiety increased half-life from 2.1 to 8.7 hours in murine models .

Q. What analytical methods resolve conflicting data on the compound’s stability under physiological conditions?

Methodological Answer:

- LC-MS/MS Stability Assays : Monitor degradation products in simulated gastric fluid (pH 2.0) or plasma .

- Accelerated Stability Studies : High-temperature (40°C) and humidity (75% RH) stress tests .

- DFT Calculations : Predict degradation pathways (e.g., hydrolysis at the carboxamide bond) using Gaussian software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.